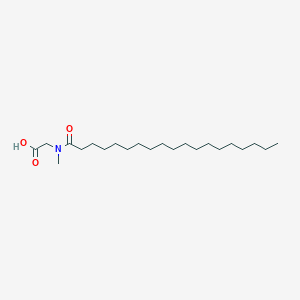

N-Methyl-N-nonadecanoylglycine

説明

N-Methyl-N-nonadecanoylglycine is a glycine derivative characterized by a methyl group and a nonadecanoyl (C19) chain substituted on the nitrogen atom of the glycine backbone. While direct research on this compound is scarce in the provided evidence, its properties can be inferred from structurally related compounds such as N,N-dimethylglycine and N-nonanoylglycine. Notably, the extended acyl chain distinguishes it from shorter-chain analogs, influencing solubility, membrane permeability, and metabolic stability .

特性

CAS番号 |

91069-46-4 |

|---|---|

分子式 |

C22H43NO3 |

分子量 |

369.6 g/mol |

IUPAC名 |

2-[methyl(nonadecanoyl)amino]acetic acid |

InChI |

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23(2)20-22(25)26/h3-20H2,1-2H3,(H,25,26) |

InChIキー |

QXRRXZJIWYURPY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nonadecanoylglycine typically involves the N-methylation of glycine followed by the acylation with nonadecanoic acid. One common method for N-methylation is the reductive amination of glycine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The resulting N-methylglycine is then acylated with nonadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-Methyl-N-nonadecanoylglycine .

Industrial Production Methods

Industrial production of N-Methyl-N-nonadecanoylglycine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

化学反応の分析

Types of Reactions

N-Methyl-N-nonadecanoylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methyl group or the nonadecanoyl chain.

Reduction: Reduction reactions can target the carbonyl group of the nonadecanoyl chain.

Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

科学的研究の応用

N-Methyl-N-nonadecanoylglycine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and cell signaling.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a bioactive molecule.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and lubricants

作用機序

The mechanism of action of N-Methyl-N-nonadecanoylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The long nonadecanoyl chain can facilitate its incorporation into lipid membranes, affecting membrane fluidity and signaling pathways. The N-methyl group can influence the compound’s binding affinity and specificity for its targets, potentially modulating their activity and downstream effects .

類似化合物との比較

Comparison with Similar Compounds

N,N-Dimethylglycine (CAS 1118-68-9)

N,N-Dimethylglycine is a simpler glycine derivative with two methyl groups attached to the nitrogen atom. Key differences include:

- Molecular Weight: ~117.15 g/mol (vs. ~395.6 g/mol for N-Methyl-N-nonadecanoylglycine, estimated).

- Solubility: Highly water-soluble due to its small size and polar groups, unlike the hydrophobic C19 chain of N-Methyl-N-nonadecanoylglycine, which likely reduces aqueous solubility.

- Applications: Used as a dietary supplement and in biochemical assays, whereas the long acyl chain of N-Methyl-N-nonadecanoylglycine may favor lipid bilayer interactions or enzyme inhibition studies .

N-Nonanoylglycine (HMDB0013279)

N-Nonanoylglycine features a nonanoyl (C9) chain instead of the C19 chain in the target compound. Key distinctions:

- Retention Indices: Analytical data from derivatization methods (e.g., trimethylsilylation) show retention indices of 1964.6 (non-polar) and 2075.6 (polar) for N-Nonanoylglycine. The longer C19 chain in N-Methyl-N-nonadecanoylglycine would likely increase retention times in chromatographic analyses due to enhanced hydrophobicity .

Other Acylated Glycines

- N-Palmitoylglycine (C16): Comparable to N-Methyl-N-nonadecanoylglycine in hydrophobicity but with a shorter chain. Studies suggest that increasing acyl chain length correlates with stronger membrane anchoring and delayed cellular clearance.

- N-Acetylglycine (C2) : Highly water-soluble and used in peptide synthesis, contrasting sharply with the lipid-like behavior of the C19 derivative.

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Acyl Chain Length | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| N-Methyl-N-nonadecanoylglycine | ~395.6 (estimated) | C19 | Low | Lipid metabolism, surfactants |

| N,N-Dimethylglycine | 117.15 | N/A | High | Supplements, biochemistry |

| N-Nonanoylglycine | 231.3 | C9 | Moderate | Analytical standards |

| N-Palmitoylglycine | 313.5 | C16 | Low | Membrane studies |

Research Findings and Implications

- Hydrophobicity and Bioactivity: The C19 chain in N-Methyl-N-nonadecanoylglycine likely enhances its interaction with lipid-rich environments, making it a candidate for studying lipid-protein interactions or drug delivery systems. This contrasts with shorter-chain analogs like N-Nonanoylglycine, which exhibit intermediate solubility .

- Analytical Challenges: Derivatization methods (e.g., silylation) used for N-Nonanoylglycine may require optimization for the longer-chain derivative due to increased steric hindrance and reduced volatility.

- Safety and Handling: While N,N-Dimethylglycine has well-documented safety protocols , the extended acyl chain in N-Methyl-N-nonadecanoylglycine may necessitate specialized handling to avoid lipid peroxidation or oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。